3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide
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Description
Synthesis Analysis
The title compound can be synthesized through condensation reactions . Specifically, 3-bromobenzoyl chloride reacts with either 2-aminopyridine or 2-aminopyrimidine under standard condensation conditions. The resulting mixture typically contains both the benzamide and the acyclic imide forms. The presence of an ortho-N in the benzamide heteroaromatic ring is crucial for obtaining the imide derivative in good yields .
Molecular Structure Analysis
The molecular formula of 3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide is C19H12Br2N2O2 . Crystallographic studies reveal its three-dimensional arrangement, which includes the bromine atoms , thiazole ring , and benzamide backbone . The compound’s conformation and intermolecular interactions (such as halogen bonding and hydrogen bonding ) play a crucial role in its stability and properties .
Scientific Research Applications
Synthetic Chemistry Applications
Research by Teitei (1980) describes the synthesis of benzoic acid derivatives with potential as plant growth regulators, utilizing a multi-step process involving α-bromo ketone intermediates, which are relevant to the synthesis pathways of complex benzamide derivatives like the one (Teitei, 1980).
Photodynamic Therapy for Cancer Treatment
Pişkin, Canpolat, and Öztürk (2020) synthesized and characterized new zinc phthalocyanine compounds substituted with benzenesulfonamide derivative groups. These compounds demonstrated significant potential for Type II photosensitizers in photodynamic therapy, a treatment modality for cancer, highlighting the role of bromo-substituted compounds in developing therapeutic agents (Pişkin et al., 2020).
Antifungal Agents
Narayana and colleagues (2004) explored the synthesis of benzamides and their derivatives as potential antifungal agents. The research involved bromoacetyl intermediates, which are structurally related to the compound , underlining the significance of these compounds in developing new antifungal treatments (Narayana et al., 2004).
Properties
IUPAC Name |
3-bromo-N-[4-[2-[(3-bromobenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H15Br2N3O2S/c24-17-5-1-3-15(11-17)21(29)26-19-9-7-14(8-10-19)20-13-31-23(27-20)28-22(30)16-4-2-6-18(25)12-16/h1-13H,(H,26,29)(H,27,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEXKQDWUYQWMTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC(=O)C4=CC(=CC=C4)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H15Br2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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